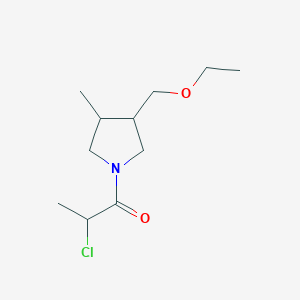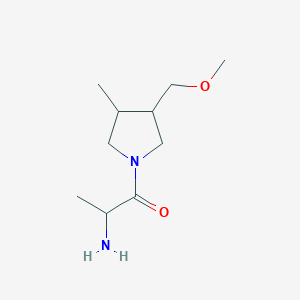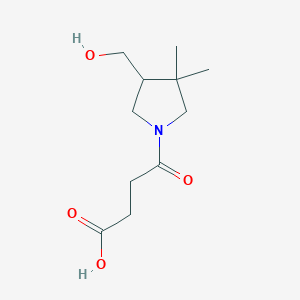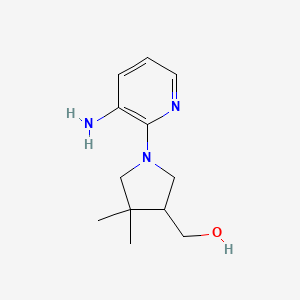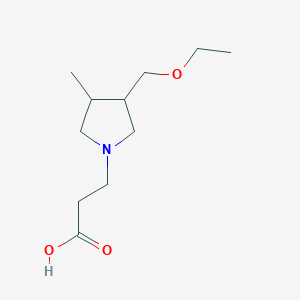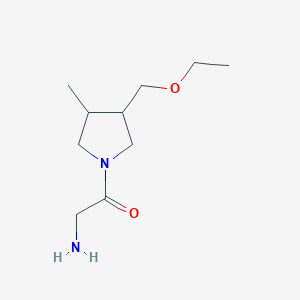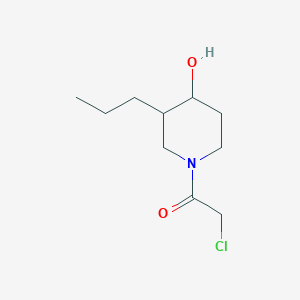
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Occurrence, Fate, and Behavior in Aquatic Environments
- Parabens as Environmental Contaminants : Parabens, which are structurally related due to their phenolic hydroxyl groups, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively remove them from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This research highlights the environmental persistence and potential risks of similar compounds with phenolic hydroxyl groups, suggesting a research area for the environmental impact of "2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one" (Haman et al., 2015).
Endocrine Disruption and Toxicity
- DDT and DDE as Endocrine Disruptors : Research on DDT and its metabolite DDE, which are chlorinated compounds, has shown they act as endocrine disruptors in humans and wildlife. This suggests areas of toxicological research for similar chlorinated compounds, focusing on endocrine disruption and effects on reproductive and immune systems (Burgos-Aceves et al., 2021).
Gas Separations using Ionic Liquid Membranes
- Ionic Liquid Membranes for Gas Separation : Studies on supported ionic liquid membranes (SILMs) for gas separations, including CO2/N2 and CO2/CH4, provide a foundation for research into novel applications of chemical compounds in separation technologies. This could be relevant for exploring the use of "this compound" in similar applications (Scovazzo, 2009).
Pharmacology of Opiates
- Chemistry and Pharmacology of Opiates : The review on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, focuses on the chemistry and pharmacology of its stereoisomers. This highlights the importance of stereochemistry in biological activity, suggesting a potential research area for the pharmacological properties of "this compound" in the context of its stereochemistry and biological interactions (Brine et al., 1997).
Occupational Exposure to Chlorinated Solvents
- Health Effects of Occupational Chlorinated Solvent Exposure : A review of the adverse health effects associated with occupational exposure to chlorinated solvents emphasizes the toxicity, including central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. This underscores the importance of research into the occupational health and safety aspects of handling chlorinated compounds (Ruder, 2006).
Propriétés
IUPAC Name |
2-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-3-8-7-12(10(14)6-11)5-4-9(8)13/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPKVAHQWAWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


